molecular formula C12H16ClNOS B8407177 (2-Chloro-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone

(2-Chloro-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone

Cat. No.: B8407177
M. Wt: 257.78 g/mol
InChI Key: RIYBQTFGYTTXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone is a useful research compound. Its molecular formula is C12H16ClNOS and its molecular weight is 257.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClNOS

Molecular Weight

257.78 g/mol

IUPAC Name

(2-chloro-5-ethylthiophen-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H16ClNOS/c1-2-9-8-10(11(13)16-9)12(15)14-6-4-3-5-7-14/h8H,2-7H2,1H3

InChI Key

RIYBQTFGYTTXJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)Cl)C(=O)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-ethyl-thiophene-3-carboxylic acid (0.04 g, 0.21 mmol) was dissolved in DMF (6 mL). DIPEA (0.63 mmol), HATU (0.21 mmol) and piperidine (2.0 mmol) were added and the reaction stirred overnight. The mixture was diluted with acetonitrile and water and the product purified by HPLC, eluting with 20%-95% acetonitrile in water (0.1% formic acid) over 30 minutes. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.023 g). LCMS m/z 358.08 [M+H]+RT=10.84 min (Analytical Method 2). 1H NMR (400 MHz, CHCl3-d): δ 6.6 (s, 1H), 3.7 (s, 2H), 3.35 (s, 2H), 2.75 (q, 2H), 1.6 (s, 6H), 1.3 (t, 3H).
Quantity
0.04 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.63 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.21 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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